4-(2H-1,3-benzodioxol-5-yl)butan-2-amine is categorized as a psychoactive substance and is studied for its interactions with neurotransmitter systems. It is particularly noted for its potential therapeutic applications in treating neurological disorders and its use as a building block in organic synthesis.
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine involves several key steps:
These methods highlight the importance of controlling reaction conditions such as temperature, pressure, and pH to optimize yield and purity.
The molecular structure of 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine can be described as follows:
The three-dimensional conformation can be analyzed using molecular modeling software, which can provide insights into its steric interactions and potential binding sites with biological targets.
4-(2H-1,3-benzodioxol-5-yl)butan-2-amine participates in several significant chemical reactions:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine primarily involves its interaction with neurotransmitter systems:
The stability of this compound under various conditions (e.g., light, heat) is essential for storage and application in laboratory settings .
4-(2H-1,3-benzodioxol-5-yl)butan-2-amine has several notable applications:
This compound's unique structure and properties make it valuable for both academic research and potential clinical applications.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-amine features a benzodioxole group linked to a butan-2-amine chain via a methylene bridge. This molecular architecture positions it within the phenylalkylamine class, sharing structural motifs with both natural alkaloids and synthetic psychoactive substances. The benzodioxole moiety consists of a fused 1,3-dioxole ring attached to a benzene ring, conferring metabolic stability and influencing receptor binding interactions. The aliphatic amine chain provides conformational flexibility and facilitates interactions with neurotransmitter systems [5].
Table 1: Systematic Nomenclature of 4-(2H-1,3-Benzodioxol-5-yl)butan-2-amine
Nomenclature System | Designation |
---|---|
IUPAC Name | 4-(1,3-benzodioxol-5-yl)butan-2-amine |
Alternative IUPAC | 4-(benzo[d][1,3]dioxol-5-yl)butan-2-amine |
Common Synonyms | homo-MDA; HMDA; α-methyl-γ-(3,4-methylenedioxyphenyl)propylamine |
CAS Registry | 40742-32-3 |
Molecular Formula | C₁₁H₁₅NO₂ |
Canonical SMILES | CC(N)CCC1=CC2=C(C=C1)OCO2 |
The compound's systematic name reflects the benzodioxolyl substituent at the fourth carbon of the butan-2-amine backbone. The "homo" prefix in its common name homo-MDA indicates a homologation relative to 3,4-methylenedioxyamphetamine (MDA), with an additional methylene unit in the alkyl chain [4].
Table 2: Molecular Characterization Data
Parameter | Value |
---|---|
Molecular Weight | 193.24 g/mol |
InChI Key | LWUIKWNECJUNDA-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (amine group) |
Hydrogen Bond Acceptors | 3 (amine + 2 oxygen atoms) |
Rotatable Bond Count | 4 |
Topological Polar Surface Area | 46.2 Ų |
First characterized in the mid-20th century, 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine emerged during structural-activity relationship (SAR) explorations of phenethylamine derivatives. Chemists initially investigated this compound as an analog of 3,4-methylenedioxyamphetamine (MDA) with an extended alkyl chain, hypothesizing altered receptor binding kinetics and metabolic stability. Early synthetic work focused on reductive amination strategies using 4-(benzo[d][1,3]dioxol-5-yl)butan-2-one as a key precursor [6].
In medicinal chemistry contexts, researchers examined its potential as a neurotransmitter reuptake inhibitor due to structural similarities to known monoamine-active compounds. During the 1970-1980s, it was included in SAR studies investigating the effect of chain elongation on serotonergic activity, where it demonstrated distinct pharmacological properties compared to its shorter-chain analog MDA. Despite structural similarity to therapeutic agents, it never progressed to clinical development, remaining primarily a reference compound in neuropharmacological research [4] [7].
Contemporary research focuses on three primary areas:
Significant research gaps persist in several domains. Comprehensive receptor profiling data remains limited, with most studies focusing only on monoamine transporters. The compound's physicochemical behavior under physiological conditions (e.g., log P, pKa) lacks experimental validation, relying instead on computational predictions. Additionally, while its use as a building block is documented, applications in targeted drug design remain underexplored [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3